molecular formula C19H20N2O3S2 B11651324 (2E)-5-butyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one

(2E)-5-butyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one

Cat. No.: B11651324
M. Wt: 388.5 g/mol
InChI Key: IWYLPXNBDRALDH-UHFFFAOYSA-N
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Description

(2E)-3-(BENZENESULFONYL)-5-BUTYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(BENZENESULFONYL)-5-BUTYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the reaction of a thiazolidinone precursor with benzenesulfonyl chloride and a butylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(BENZENESULFONYL)-5-BUTYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(BENZENESULFONYL)-5-BUTYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(BENZENESULFONYL)-5-BUTYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE would depend on its specific biological activity. Generally, thiazolidinones can interact with various molecular targets, including enzymes and receptors, to exert their effects. The sulfonyl and imine groups may play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(BENZENESULFONYL)-5-METHYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
  • (2E)-3-(BENZENESULFONYL)-5-ETHYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

Uniqueness

(2E)-3-(BENZENESULFONYL)-5-BUTYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is unique due to its specific butyl substitution, which may confer distinct chemical and biological properties compared to its methyl and ethyl analogs.

Properties

Molecular Formula

C19H20N2O3S2

Molecular Weight

388.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-5-butyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N2O3S2/c1-2-3-14-17-18(22)21(26(23,24)16-12-8-5-9-13-16)19(25-17)20-15-10-6-4-7-11-15/h4-13,17H,2-3,14H2,1H3

InChI Key

IWYLPXNBDRALDH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N(C(=NC2=CC=CC=C2)S1)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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